Asperiamide A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

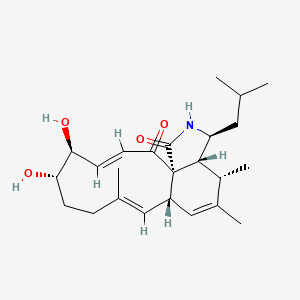

Asperiamide A is a natural product found in Aspergillus with data available.

Scientific Research Applications

Discovery and Chemical Structure :

- Asperiamide A was identified as a new cerebroside from the marine fungus Asperillus sp. The compound's structure was established using two-dimensional NMR methods and FAB-MS (Ouyang, Liu, & Kuo, 2005).

Pharmacological Potential :

- The compound, along with others like Asperversiamides, was isolated from Aspergillus versicolor. These compounds have been tested for their anti-inflammatory activities, with some showing potent effects (Li et al., 2018).

- In a separate study, Asperheptatides, along with Asperversiamide A, demonstrated antitubercular activities, suggesting potential medicinal applications (Chao et al., 2020).

Antibacterial and Antioxidant Properties :

- Research on Aspergillus niger revealed the presence of new cerebrosides, including asperiamide B and C, which showed moderate activities in inhibiting the multiplication of Tobacco Mosaic Virus, indicating potential antibacterial and antioxidant properties (Wu, Ouyang, Su, & Guo, 2008).

Molecular Networking and Synthesis :

- Asperversiamides, including asperversiamide A, have been a subject of molecular networking and synthetic studies, leading to the development of new methodologies for structural analysis and potential pharmaceutical applications (Hou et al., 2019).

Biotechnological Applications :

- The Aspergillus Genome Database is a resource that supports the research community in studying the genetics and molecular biology of Aspergilli, which could enhance understanding and utilization of compounds like asperiamide A (Arnaud et al., 2009).

properties

Product Name |

Asperiamide A |

|---|---|

Molecular Formula |

C54H101NO9 |

Molecular Weight |

908.4 g/mol |

IUPAC Name |

(E)-2-hydroxy-N-[(4E,17E)-3-hydroxy-17-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriaconta-4,17-dien-2-yl]heptadec-3-enamide |

InChI |

InChI=1S/C54H101NO9/c1-4-6-8-10-12-14-16-17-21-26-30-34-38-42-48(58)53(62)55-46(44-63-54-52(61)51(60)50(59)49(43-56)64-54)47(57)41-37-33-29-25-22-18-20-24-28-32-36-40-45(3)39-35-31-27-23-19-15-13-11-9-7-5-2/h37-39,41-42,46-52,54,56-61H,4-36,40,43-44H2,1-3H3,(H,55,62)/b41-37+,42-38+,45-39+/t46?,47?,48?,49-,50-,51+,52-,54-/m1/s1 |

InChI Key |

CRUUFOOREXOUNG-ZXKGMNATSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CCCCCCCCCCC/C(=C/CCCCCCCCCCCC)/C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCC(=CCCCCCCCCCCCC)C)O)O |

synonyms |

asperiamide A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)

![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)

![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)

![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)

![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)

![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)